molecular formula C27H28O14 B13432162 3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid

Número de catálogo: B13432162
Peso molecular: 576.5 g/mol
Clave InChI: WWGLAVUKYJELNJ-KJTOLNCNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex molecule featuring a pentanoic acid backbone substituted with a 3-hydroxy-3-methyl-5-oxo group and a glycosylated chromen-4-one moiety. The chromen-4-one ring is linked to a tetrahydropyran (oxane) sugar unit via an ether bond at position 7, which is further connected to the pentanoic acid through a methoxy bridge . The presence of multiple hydroxyl and oxo groups enhances its polarity, influencing solubility and bioactivity.

Propiedades

Fórmula molecular

C27H28O14

Peso molecular

576.5 g/mol

Nombre IUPAC

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid

InChI

InChI=1S/C27H28O14/c1-27(37,9-20(31)32)10-21(33)38-11-19-23(34)24(35)25(36)26(41-19)39-14-6-15(29)22-16(30)8-17(40-18(22)7-14)12-2-4-13(28)5-3-12/h2-8,19,23-26,28-29,34-37H,9-11H2,1H3,(H,31,32)/t19-,23-,24+,25-,26-,27?/m1/s1

Clave InChI

WWGLAVUKYJELNJ-KJTOLNCNSA-N

SMILES isomérico

CC(CC(=O)O)(CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O

SMILES canónico

CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of ester bonds, and selective oxidation and reduction reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like thionyl chloride or phosphorus tribromide .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols .

Mecanismo De Acción

The mechanism of action of 3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid involves its interaction with various molecular targets and pathways. These may include:

Comparación Con Compuestos Similares

(3R)-5-[[(2R,3S,4R,5R,6S)-6-[2-(3,4-Dihydroxyphenyl)-5,7-Dihydroxy-4-Oxo-Chromen-8-Yl]-3,4,5-Trihydroxy-Tetrahydropyran-2-Yl]Methoxy]-3-Hydroxy-3-Methyl-5-Oxo-Pentanoic Acid ()

  • Structural Differences : The chromen-4-one ring here has 3,4-dihydroxyphenyl and 5,7-dihydroxy substitutions, compared to the 4-hydroxyphenyl and 5-hydroxy groups in the target compound. The sugar moiety is tetrahydropyran with a different hydroxyl configuration.
  • Bioactivity : Demonstrates potent melanin inhibition (IC₅₀ < 10 µM) with low cytotoxicity, making it suitable for cosmetic applications .
Parameter Target Compound Compound
Chromen-4-one Substitutions 5-Hydroxy-2-(4-hydroxyphenyl) 8-(3,4-Dihydroxyphenyl)-5,7-dihydroxy
Sugar Unit Configuration (2R,3S,4S,5R,6S)-Oxane (2R,3S,4R,5R,6S)-Tetrahydropyran
Molecular Weight (Da)* ~704 (estimated from ) ~704 (similar backbone)
Key Application Understudied (potential antioxidant) Skin whitening (patented)

Phosphorylated Pentanoic Acid Derivatives

3-Hydroxy-5-[Hydroxy(Phosphonooxy)Phosphoryl]Oxy-3-Methylpentanoic Acid ()

  • Structural Differences : Replaces the glycosyl group with a diphosphate moiety.
  • Functional Role: Serves as mevalonate 5-diphosphate, a key intermediate in isoprenoid biosynthesis .
Parameter Target Compound Compound
Substituent at C5 Glycosyl-Oxy Diphosphate
Molecular Weight (Da) ~704 308.117
Biological Role Potential antioxidant/pigment regulation Isoprenoid biosynthesis

Amino-Substituted Pentanoic Acids

(2R,3S,4S)-4-Amino-3-Hydroxy-2-Methyl-5-(3-Pyridyl)Pentanoic Acid ()

  • Structural Differences: Contains a pyridyl group and amino substitution instead of the chromen-4-one-sugar system.
  • Bioactivity : Component of pyridomycin, an antitubercular antibiotic targeting mycobacterial fatty acid synthesis .
Parameter Target Compound Compound
Core Structure Chromen-4-one-glycosyl-pentanoic acid Pyridyl-amino-pentanoic acid
Molecular Weight (Da) ~704 256.27
Therapeutic Use Understudied Antimicrobial

Methodological Insights from Structural Comparisons

  • Similarity Indexing: Using Tanimoto coefficients (), the target compound shows <50% similarity to phosphorylated analogs (e.g., ) but >70% to glycosylated chromenones (e.g., ), correlating with shared bioactivities like melanin regulation .
  • Bioactivity Clustering : Compounds with chromen-4-one cores cluster together in bioactivity profiles, suggesting conserved mechanisms such as tyrosine kinase inhibition or oxidative stress modulation .

Actividad Biológica

3-Hydroxy-3-methyl-5-oxo-5-[[2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid (referred to as HMOP) is a complex organic compound classified under flavonoid glycosides. Its intricate structure includes multiple hydroxyl groups and a chromenyl moiety, contributing to its diverse biological activities. This article explores the biological activity of HMOP, including its therapeutic potential and mechanisms of action.

  • Molecular Formula : C27H28O14
  • Molecular Weight : 576.50 g/mol
  • Topological Polar Surface Area : 230.00 Ų
  • Hydrogen Bond Acceptors : 13
  • Hydrogen Bond Donors : 7

These properties suggest a significant potential for molecular interactions within biological systems, influencing its pharmacokinetics and pharmacodynamics.

Antioxidant Activity

Research indicates that HMOP exhibits potent antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been demonstrated through various assays, with notable efficacy against reactive oxygen species (ROS).

Anti-inflammatory Effects

HMOP has shown significant anti-inflammatory activity in vitro and in vivo. Studies have reported its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. This suggests potential applications in treating chronic inflammatory conditions.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Agar diffusion assays revealed that HMOP effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Cytotoxicity Against Cancer Cells

Preliminary studies indicate that HMOP may possess cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in tumor cells, with IC50 values suggesting moderate toxicity. These findings highlight its potential as a lead compound for anticancer drug development.

The biological activities of HMOP can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
  • Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in inflammation and cancer progression, HMOP can modulate various signaling pathways.
  • Interaction with Biological Targets : Interaction studies have shown that HMOP binds to specific receptors and proteins involved in oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Hydroxy CompoundMultiple hydroxyls; chromenyl moietyAntioxidant; anti-inflammatory
ChamaemelosideSimilar glycoside structureAntioxidant
Quercetin GlycosidesFlavonoid backbone; variable sugarsAntioxidant; anti-cancer
Kaempferol GlycosidesFlavonoid backbone; different substituentsAntioxidant; anti-inflammatory

The unique combination of structural features and biological activities makes HMOP particularly promising for therapeutic applications compared to similar compounds.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    A study published in RSC Advances highlighted the antioxidant capacity of HMOP with an IC50 value lower than many known antioxidants, indicating superior efficacy in scavenging ROS .
  • Anti-inflammatory Mechanisms :
    Another investigation demonstrated that HMOP significantly reduced levels of TNF-alpha and IL-6 in a mouse model of inflammation, suggesting its potential utility in managing autoimmune diseases .
  • Antimicrobial Efficacy :
    In vitro testing showed that HMOP inhibited the growth of several pathogenic strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

How can the stereochemical configuration of the compound be resolved given its multiple chiral centers?

Level: Basic
Methodological Answer:
The compound contains multiple stereogenic centers (e.g., in the oxane ring and chromen-4-one moiety). To resolve stereochemistry:

  • NMR Spectroscopy : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to identify spatial correlations between protons, particularly in the oxane ring (2R,3S,4S,5R,6S configuration) and chromen-7-yl group .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is recommended, especially for the glycosidic linkage and chromen-4-one planar structure .
  • Comparative Analysis : Cross-validate with synthetic intermediates of known configuration, leveraging stereoselective glycosylation protocols .

What experimental strategies optimize the synthesis of this compound to minimize byproducts?

Level: Advanced
Methodological Answer:
Key strategies include:

  • Protecting Groups : Temporarily shield hydroxyl groups (e.g., acetyl or benzyl) during glycosylation to prevent undesired side reactions. Deprotection with mild bases (e.g., NaOMe) preserves acid-sensitive moieties .
  • Reaction Monitoring : Use HPLC-ESI-TOF/MS to track reaction progress and identify intermediates. Adjust pH (6.5–7.5) to stabilize the pentanoic acid backbone during coupling steps .
  • Catalytic Conditions : Employ enzyme-mediated glycosylation (e.g., glycosyltransferases) for regioselective oxy linkage formation, reducing racemization risks .

How can discrepancies in mass spectrometry data for derivatives of this compound be resolved?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Ionization Artifacts : In ESI-MS, adduct formation (e.g., Na+^+/K+^+) may distort m/z values. Use high-resolution instruments (Q-Exactive Orbitrap) and isotopic pattern analysis to differentiate adducts from true fragments .
  • Degradation Products : Perform stability studies under varying temperatures and pH. Compare with control samples to identify hydrolyzed or oxidized derivatives .
  • Computational Validation : Use tools like mzCloud to match experimental spectra with curated fragmentation trees, ensuring accurate peak assignment .

What computational methods predict the compound’s stability in aqueous solutions for biological assays?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model hydration effects on the glycosidic bond and chromen-4-one ring. Parameters like solvation free energy (ΔGsolv_{\text{solv}}) indicate susceptibility to hydrolysis .
  • DFT Calculations : Assess protonation states of the pentanoic acid group at physiological pH (4.5–7.4). Predict pKa shifts caused by adjacent hydroxyl groups .
  • Degradation Pathways : Use software (e.g., ACD/Labs) to simulate oxidative cleavage of the oxane ring under reactive oxygen species (ROS)-rich conditions .

What purification techniques are effective for isolating this compound from complex mixtures?

Level: Basic
Methodological Answer:

  • Column Chromatography : Use reverse-phase C18 columns with gradient elution (MeCN/H2_2O + 0.1% TFA) to separate polar hydroxylated byproducts .
  • Crystallization : Optimize solvent systems (e.g., EtOAc/hexane) to exploit the compound’s low solubility in non-polar solvents, confirmed by its powder XRD profile .
  • Membrane Filtration : Apply tangential flow filtration (TFF) for large-scale purification, leveraging the compound’s molecular weight (~750 g/mol) to remove smaller impurities .

How can the conformation of the glycosidic linkage be validated experimentally and computationally?

Level: Advanced
Methodological Answer:

  • Rotational NOE (ROESY) : Detect through-space interactions between the oxane ring’s anomeric proton (δ ~5.2 ppm) and chromen-7-yl aromatic protons to confirm linkage geometry .
  • Torsional Angle Analysis : Use density functional theory (DFT) to calculate energy minima for glycosidic bond dihedrals (Φ/Ψ). Compare with X-ray data .
  • Dynamic NMR : Monitor temperature-dependent chemical shift changes in D2_2O/DMSO-d6_6 mixtures to assess rotational flexibility around the linkage .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Level: Advanced
Methodological Answer:

  • Matrix Effects : Plasma proteins bind to the hydroxyl-rich structure. Mitigate via protein precipitation (ACN:MeOH, 2:1) followed by SPE cleanup using mixed-mode cartridges .
  • Low Sensitivity : Derivatize the pentanoic acid group with bromophenacyl bromide to enhance UV/Vis detection (λmax_{\text{max}} ~260 nm) .
  • Isomer Interference : Use chiral HPLC (e.g., Chiralpak IA column) with a heptane/EtOH/TFA mobile phase to resolve stereoisomers .

How do researchers reconcile conflicting bioactivity data across in vitro and in vivo studies?

Level: Advanced
Methodological Answer:

  • Metabolite Profiling : Identify phase I/II metabolites (e.g., glucuronidated or sulfated forms) via LC-HRMS. Compare with parent compound activity .
  • Pharmacokinetic Modeling : Use PBPK models to account for poor oral bioavailability caused by the compound’s high polarity (LogP ~-1.2) .
  • Target Engagement Assays : Confirm binding to proposed targets (e.g., NF-κB) using SPR or cellular thermal shift assays (CETSA) to validate mechanism .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.